Cas no 22002-17-1 (Benzenemethanol,3,5-dichloro-4-hydroxy-)

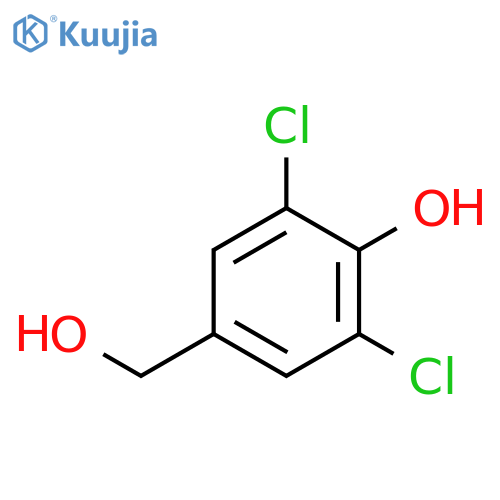

22002-17-1 structure

商品名:Benzenemethanol,3,5-dichloro-4-hydroxy-

Benzenemethanol,3,5-dichloro-4-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol,3,5-dichloro-4-hydroxy-

- 2,6-dichloro-4-(hydroxymethyl)phenol

- 3,5-dichloro-4-hydroxybenzyl alcohol

- 2,6-dichloro-4-hydroxymethyl-phenol

- 3,5-Dichlor-4-hydroxy-benzylalkohol

- AC-907/25125018

- AKOS006291939

- 2, 6-dichloro-4-(hydroxymethyl)phenol

- Benzenemethanol, 3,5-dichloro-4-hydroxy-

- ph-CH2OH

- 3,5-dichloro-p-hydroxybenzyl alcohol

- 2,6-Dichloro-4-hydroxymethylphenol

- CS-0378442

- NS00067797

- MFCD06202847

- 22002-17-1

- SQKUSGDAQJJKBT-UHFFFAOYSA-N

- DTXSID90944601

- SCHEMBL737479

-

- MDL: MFCD06202847

- インチ: InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2

- InChIKey: SQKUSGDAQJJKBT-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1Cl)O)Cl)CO

計算された属性

- せいみつぶんしりょう: 191.97400

- どういたいしつりょう: 191.974

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.537

- ふってん: 296.6°C at 760 mmHg

- フラッシュポイント: 133.2°C

- 屈折率: 1.624

- PSA: 40.46000

- LogP: 2.19130

Benzenemethanol,3,5-dichloro-4-hydroxy- セキュリティ情報

Benzenemethanol,3,5-dichloro-4-hydroxy- 税関データ

- 税関コード:2908199090

- 税関データ:

中国税関コード:

2908199090概要:

HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

Benzenemethanol,3,5-dichloro-4-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB540809-250mg |

3,5-Dichloro-4-hydroxybenzyl alcohol; . |

22002-17-1 | 250mg |

€237.10 | 2024-08-02 | ||

| abcr | AB540809-2.52,5g |

3,5-Dichloro-4-hydroxybenzyl alcohol; . |

22002-17-1 | 2.52,5g |

€739.90 | 2023-09-01 | ||

| Apollo Scientific | OR111469-100mg |

2,6-Dichloro-4-(hydroxymethyl)phenol |

22002-17-1 | 95% | 100mg |

£105.00 | 2025-02-19 | |

| abcr | AB540809-1g |

3,5-Dichloro-4-hydroxybenzyl alcohol; . |

22002-17-1 | 1g |

€464.80 | 2024-08-02 | ||

| Ambeed | A697567-1g |

2,6-Dichloro-4-(hydroxymethyl)phenol |

22002-17-1 | 97% | 1g |

$367.0 | 2024-07-28 | |

| Apollo Scientific | OR111469-1g |

2,6-Dichloro-4-(hydroxymethyl)phenol |

22002-17-1 | 95% | 1g |

£315.00 | 2025-02-19 | |

| abcr | AB540809-1 g |

3,5-Dichloro-4-hydroxybenzyl alcohol; . |

22002-17-1 | 1g |

€425.90 | 2022-07-28 | ||

| Aaron | AR00BDSJ-500mg |

3,5-DICHLORO-4-HYDROXYBENZYL ALCOHOL |

22002-17-1 | 95% | 500mg |

$350.00 | 2025-02-13 | |

| Apollo Scientific | OR111469-500mg |

2,6-Dichloro-4-(hydroxymethyl)phenol |

22002-17-1 | 95% | 500mg |

£210.00 | 2025-02-19 | |

| Apollo Scientific | OR111469-250mg |

2,6-Dichloro-4-(hydroxymethyl)phenol |

22002-17-1 | 95% | 250mg |

£140.00 | 2025-02-19 |

Benzenemethanol,3,5-dichloro-4-hydroxy- 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

22002-17-1 (Benzenemethanol,3,5-dichloro-4-hydroxy-) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22002-17-1)Benzenemethanol,3,5-dichloro-4-hydroxy-

清らかである:99%

はかる:1g

価格 ($):330.0